molecular formula C17H15N3O B2636434 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 922959-64-6

2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2636434
CAS No.: 922959-64-6
M. Wt: 277.327
InChI Key: DTANIUZZIUCJPL-UHFFFAOYSA-N
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Description

2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized for its broad and significant pharmacological potential. The core pyridazinone structure is a subject of strong interest in medicinal chemistry, particularly in the development of agents for cardiovascular diseases and targeted cancer therapy . Researchers are increasingly focused on the pyridazinone core for tackling the challenges of reverse cardio-oncology, where patients with cardiovascular conditions like hypertension show a higher predisposition to cancer . This compound features specific substitutions at the 2- and 6- positions of the pyridazinone ring, which are critical for modulating its biological activity and selectivity. The 6-(o-tolyl) group (an ortho-methylphenyl) is a common feature in bioactive pyridazinones, while the 2-(pyridin-4-ylmethyl) moiety introduces a potential for additional hydrogen bonding and interaction with enzymatic targets . Compounds with these structural motifs are investigated as potential vasodilators for cardiovascular research, with some analogs demonstrating potent vasorelaxant effects by mechanisms that may include the upregulation of endothelial nitric oxide synthase (eNOS) and increasing aortic nitric oxide levels . Furthermore, 2-aryl-substituted pyridazin-3(2H)-one derivatives are being explored as inhibitors of tyrosine kinase receptors, such as the Fibroblast Growth Factor Receptor (FGFR) family, which are promising targets in anticancer drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2-methylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-4-2-3-5-15(13)16-6-7-17(21)20(19-16)12-14-8-10-18-11-9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTANIUZZIUCJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves the condensation of appropriate pyridine and tolyl derivatives with a hydrazine precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and tolyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyridazinone derivatives, including 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one, as effective agents against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of gastric cancer cells through mechanisms involving tyrosine kinase inhibition .
  • Anti-inflammatory Effects : The compound's structural features suggest it may interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Research indicates that similar pyridazinone derivatives have been evaluated for their capacity to reduce inflammation markers in vitro .

Case Studies and Research Findings

A number of case studies provide insight into the efficacy of this compound:

StudyFocusFindings
Cilibrizzi et al. (2009)Formyl peptide receptor agonistsDemonstrated that pyridazinone derivatives can act as agonists for specific receptors, indicating potential therapeutic applications in inflammatory diseases .
Research on c-Met inhibitors (2016)Cancer therapeuticsShowed that pyridazinone derivatives exhibited significant inhibitory activity against c-Met, leading to decreased viability in gastric cancer cell lines .
Recent advancements in drug design (2022)Anti-inflammatory agentsHighlighted the potential of pyridazinone derivatives in treating inflammatory conditions, emphasizing their role in modulating immune responses .

Mechanism of Action

The mechanism of action of 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Physicochemical Properties

The solubility of pyridazinones is highly substituent-dependent. For instance:

  • 6-Phenyl-pyridazin-3(2H)-one () exhibits moderate solubility in ethanol (12.3 mg/mL) and poor solubility in water (0.8 mg/mL), attributed to its hydrophobic phenyl group .
  • The trifluoromethylphenyl-substituted analogue () likely has reduced solubility in polar solvents due to its lipophilic CF₃ group, whereas the pyridin-4-ylmethyl group in the target compound may enhance aqueous solubility via hydrogen bonding .

Crystallographic and Stability Insights

Crystal structure analyses (e.g., ) reveal that bulky substituents like trifluoromethylphenyl groups induce monoclinic packing (space group C2/c) with distinct unit cell parameters (a = 20.902 Å, b = 4.2898 Å), whereas smaller groups (e.g., methyl) may favor less complex packing arrangements .

Data Tables

Table 1. Key Pyridazinone Derivatives and Their Properties

Compound Name Substituents Notable Properties Reference
2-(Pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one 2: Pyridin-4-ylmethyl; 6: o-tolyl Potential H-bonding, moderate solubility N/A
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one 2: p-tolyl; 4: CF₃Ph Monoclinic crystal system, low polarity
6-(3-Methoxyphenyl)pyridazin-3(2H)-one 6: 3-MeOPh Enhanced solubility in polar solvents
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one 6: 4-F-2-MeOPh Balanced lipophilicity, antifungal activity
2-(Piperazinyl)pyridazin-3(2H)-one derivatives 2: Piperazinyl Improved aqueous solubility

Research Findings and Implications

  • Synthetic Flexibility: Pyridazinones are synthetically versatile, with substituents introduced via nucleophilic substitution or cross-coupling reactions .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., CF₃) enhance stability but reduce solubility, while electron-donating groups (e.g., o-tolyl) may improve binding interactions .
  • Biological Potential: Antimicrobial activity in benzothiazepine-fused pyridazinones highlights the scaffold’s pharmacological relevance, warranting further exploration of the target compound’s bioactivity .

Biological Activity

2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one, a heterocyclic compound with a pyridazinone core, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of pyridine and tolyl derivatives with hydrazine precursors. Common solvents for this reaction include ethanol and acetonitrile, often requiring heating to enhance yield and purity. The compound has a molecular weight of 277.32 g/mol and is identified by the CAS number 922959-64-6 .

Anticancer Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer activity. For example, studies have shown that related compounds act as inhibitors of the c-Met enzyme, which is implicated in various cancers. These compounds demonstrated potent anti-proliferative effects against human gastric cancer cell lines (Hs746T) and were effective in inhibiting tyrosine kinase activity .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth, although specific data on its effectiveness against various pathogens are still emerging. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyridazine ring can enhance antimicrobial efficacy .

The biological effects of this compound are believed to arise from its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The inhibition of c-Met leads to reduced cell proliferation and migration in cancer cells, while potential antimicrobial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activities of related compounds:

Study Findings
Discovery of substituted pyrazol-4-yl pyridazinone derivatives Identified as effective c-Met inhibitors with significant anti-proliferative activity against gastric cancer cells .
Synthesis and applications of triazole-fused pyridazines Demonstrated potential for use in cancer therapy due to their kinase inhibition properties .
Allosteric modulation studies Explored interactions with G-protein-coupled receptors (GPCRs), indicating broader therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one?

The synthesis typically involves condensation reactions of pyridazinone precursors with substituted aldehydes or ketones. For example:

  • Step 1 : React 6-(o-tolyl)pyridazin-3(2H)-one with pyridin-4-ylmethyl bromide under basic conditions (e.g., NaH in DMF) to introduce the pyridinylmethyl group.
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validation : Confirm product purity using HPLC and LC-MS. Reference analogous protocols in pyridazinone synthesis, such as ethanol-mediated aldol condensations .

Q. How can the crystal structure of this compound be determined experimentally?

  • X-ray diffraction : Grow single crystals via slow evaporation in a solvent like ethanol or DCM.
  • Data collection : Use a Bruker CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) with φ and ω scans.
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include absorption correction (e.g., SADABS) and anisotropic displacement parameters for non-H atoms .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165 ppm in 13C^{13}\text{C}).
  • IR : Confirm the lactam C=O stretch (~1680–1700 cm1^{-1}).
  • Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+). Cross-validate with X-ray crystallography data for structural accuracy .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst screening : Test Pd-catalyzed cross-coupling reactions for aryl-aryl bond formation.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for condensation steps.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hours reflux). Monitor by TLC and optimize workup protocols to minimize byproducts .

Q. How should researchers resolve contradictions in literature regarding the compound’s bioactivity or structure?

  • Structural validation : Re-determine the crystal structure and compare with reported data (e.g., bond lengths, torsion angles).
  • Bioassay replication : Reproduce pharmacological studies using standardized assays (e.g., kinase inhibition, receptor binding).
  • Meta-analysis : Cross-reference spectral data (NMR, IR) across studies to identify discrepancies in substituent assignments .

Q. What strategies are recommended for evaluating its pharmacokinetic properties in preclinical models?

  • In vitro assays : Measure metabolic stability using liver microsomes and plasma protein binding.
  • In vivo studies : Administer the compound to rodents (IV/PO) and collect plasma for LC-MS/MS analysis.
  • BBB penetration : Assess CNS availability via brain-to-plasma ratio calculations in animal models .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases).
  • MD simulations : Perform 100-ns simulations in explicit solvent to analyze stability of ligand-receptor complexes.
  • QSAR : Correlate substituent electronic properties (Hammett σ) with bioactivity data to prioritize synthetic targets .

Methodological Notes

  • Data Reproducibility : Always report crystallographic parameters (e.g., space group, R-factor) and deposit CIF files in public databases (e.g., CCDC) .
  • Contradiction Management : Use orthogonal techniques (e.g., 15N^{15}\text{N}-NMR for tautomerism analysis) to resolve structural ambiguities .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approvals for animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.